(3alpha,5beta,12alpha)-24-(Dioctylamino)-12-({[(diphenylcarbamothioyl)sulfanyl]acetyl}oxy)-24-oxocholan-3-yl [2,2'-bithiophene]-5-carboxylate
Description
The compound (3α,5β,12α)-24-(dioctylamino)-12-({[(diphenylcarbamothioyl)sulfanyl]acetyl}oxy)-24-oxocholan-3-yl [2,2'-bithiophene]-5-carboxylate is a structurally complex molecule derived from a cholanic acid backbone (a bile acid derivative) with multiple functional modifications:
- Position 12: A diphenylcarbamothioyl sulfanyl acetyl group, which may enhance stability or enable thiol-mediated interactions.
- Position 24: A dioctylamino substituent and a ketone group (24-oxo), influencing solubility and reactivity.
This hybrid structure combines features of steroidal frameworks and heteroaromatic systems, suggesting applications in drug delivery, enzyme inhibition, or materials science.
Properties
CAS No. |
1131580-96-5 |
|---|---|
Molecular Formula |
C64H88N2O5S4 |
Molecular Weight |
1093.7 g/mol |
IUPAC Name |
[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-(dioctylamino)-5-oxopentan-2-yl]-12-[2-(diphenylcarbamothioylsulfanyl)acetyl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 5-thiophen-2-ylthiophene-2-carboxylate |
InChI |
InChI=1S/C64H88N2O5S4/c1-6-8-10-12-14-22-40-65(41-23-15-13-11-9-7-2)59(67)37-30-46(3)52-33-34-53-51-32-31-47-43-50(70-61(69)57-36-35-56(75-57)55-29-24-42-73-55)38-39-63(47,4)54(51)44-58(64(52,53)5)71-60(68)45-74-62(72)66(48-25-18-16-19-26-48)49-27-20-17-21-28-49/h16-21,24-29,35-36,42,46-47,50-54,58H,6-15,22-23,30-34,37-41,43-45H2,1-5H3/t46-,47-,50-,51+,52-,53+,54+,58+,63+,64-/m1/s1 |
InChI Key |
KKUPIKPCJBDFJI-CHUIGZLYSA-N |
Isomeric SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C5=CC=C(S5)C6=CC=CS6)C)OC(=O)CSC(=S)N(C7=CC=CC=C7)C8=CC=CC=C8)C |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)CCC(C)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C5=CC=C(S5)C6=CC=CS6)C)OC(=O)CSC(=S)N(C7=CC=CC=C7)C8=CC=CC=C8)C |
Origin of Product |
United States |
Preparation Methods
Starting Material: Cholic Acid Modification
Cholic acid (CAS 81-25-4) serves as the foundational scaffold. Key modifications target the 3α, 12α-hydroxyl groups and the 24-carboxylic acid:
-
12α-Hydroxyl Activation :
The 12α-hydroxyl group is esterified with [(diphenylcarbamothioyl)sulfanyl]acetic acid. This is achieved via a carbodiimide-mediated coupling (e.g., dicyclohexylcarbodiimide (DCC) with catalytic p-toluenesulfonic acid (pTSA) in pyridine).
Reaction Conditions : -
3α-Hydroxyl Protection :
Temporary protection (e.g., tert-butyldimethylsilyl (TBS) ether) ensures selectivity during subsequent steps.
24-Carboxylic Acid Amidation
The 24-carboxylic acid is converted to a dioctylamide using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling agent:
Reaction Conditions :
Synthesis of [2,2'-Bithiophene]-5-carboxylic Acid
Bithiophene Core Construction
The 2,2'-bithiophene scaffold is synthesized via Stille coupling :
Carboxylation at C5
The 5-position is carboxylated via Vilsmeier-Haack formylation followed by oxidation:
-
Formylation :
POCl₃/DMF in 1,2-dichloroethane introduces a formyl group. -
Oxidation :
KMnO₄ in aqueous acetone converts the aldehyde to a carboxylic acid.
Esterification of 3α-Hydroxyl with Bithiophene Carboxylate
Activation and Coupling
The [2,2'-bithiophene]-5-carboxylic acid is activated as an acid chloride (SOCl₂) and reacted with the deprotected 3α-hydroxyl group of the cholan derivative:
Reaction Conditions :
Final Deprotection and Purification
TBS Group Removal
The TBS-protecting group is cleaved using TBAF (tetrabutylammonium fluoride) in THF:
Reaction Conditions :
Chromatographic Purification
Final purification employs silica gel chromatography (hexane/ethyl acetate gradient) and recrystallization from toluene.
Optimization Challenges and Solutions
-
Regioselectivity :
Selective protection/deprotection (TBS at 3α, temporary benzyl at 7α) ensures correct functionalization. -
Thioester Stability :
Reactions conducted under inert atmosphere (N₂/Ar) prevent oxidation of the thioacetyl group. -
Solubility Issues :
Polar aprotic solvents (DMF, DMSO) enhance solubility during amidation.
Analytical Data Validation
Chemical Reactions Analysis
Types of Reactions
Silver ionophore VII undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert Silver ionophore VII into its reduced forms, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Silver ionophore VII may yield oxidized derivatives with altered binding properties, while reduction can produce reduced forms with different reactivity.
Scientific Research Applications
Silver ionophore VII has a wide range of scientific research applications, including:
Biology: Employed in studies involving the transport of silver ions across biological membranes, aiding in the understanding of ion transport mechanisms.
Mechanism of Action
Silver ionophore VII functions by selectively binding to silver ions and facilitating their transport across cell membranes. The compound’s structure allows it to form a complex with silver ions, which can then be transported through the hydrophobic environment of cell membranes. This mechanism is crucial for its applications in ion-selective electrodes and other detection systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cholanic Acid Derivatives
(a) 3α,12α-Dibenzyloxy-5β-cholan-24-oic Acid ()
- Structure : Benzyloxy groups at positions 3α and 12α on the cholan backbone.
- Properties :
- Molecular Formula: C₃₈H₅₂O₄
- Molecular Weight: 572.82 g/mol
- Activity: Inhibits Tyrosyl-DNA Phosphodiesterase 1 (TDP1), a DNA repair enzyme.
(b) Methyl 3α-[(Ethoxycarbonyl)Oxy]-12α-Hydroxy-7-Oxo-5β-Cholan-24-Oate ()
- Structure : Ethoxycarbonyl and hydroxy groups at positions 3α and 12α, with a 7-oxo group.
- Properties :
- Molecular Formula: C₂₈H₄₄O₇
- Molecular Weight: 492.64 g/mol
- Comparison: The target compound’s dioctylamino group and bithiophene moiety increase hydrophobicity and molecular weight (∼1034 g/mol vs. 493 g/mol), likely reducing aqueous solubility but enhancing lipid membrane interaction.
Bithiophene-Containing Compounds
(a) Methyl 2,2'-Bithiophene-5-Carboxylate ()
- Structure : Methyl ester of a bithiophene carboxylate.
- Properties :
- Molecular Formula: C₁₀H₈O₂S₂
- Molecular Weight: 224.29 g/mol
- Activity: Anti-inflammatory effects in RAW 264.7 cells (inhibition of nitrite production).
- Comparison : The target compound’s bithiophene group is esterified to a cholan backbone instead of a methyl group, which may enhance bioavailability or tissue targeting.
(b) 5-(4-Hydroxy-1-Butynyl)-2,2'-Bithiophene ()
- Structure : Hydroxybutynyl substituent on the bithiophene core.
- Properties : Anti-inflammatory activity (IC₅₀: 12.3 μM for nitrite inhibition).
- Comparison : The target compound’s carboxylate ester and steroidal backbone may modify pharmacokinetics compared to simpler bithiophenes.
Structural and Functional Analysis
Key Structural Differences
Implications of Functional Groups
- Dioctylamino Group: Enhances lipophilicity, favoring membrane penetration but reducing water solubility.
- Thioester at Position 12 : May confer redox activity or enable covalent binding to biological targets.
Research Findings and Hypotheses
- Enzyme Inhibition : Analogues like 3α,12α-dibenzyloxy cholan inhibit TDP1. The target compound’s thioester and bithiophene groups may target similar enzymes with modified specificity.
- Anti-Inflammatory Potential: Bithiophenes in show anti-inflammatory activity. The steroidal backbone in the target compound could synergize with this effect.
- Synthetic Challenges : The compound’s complexity likely requires multi-step synthesis, combining Suzuki coupling (for bithiophene, as in ) and esterification/amidation (for cholan modifications, as in ).
Biological Activity
Overview of the Compound
The compound is a complex derivative of cholanic acid, modified with various functional groups that may influence its biological activity. The presence of a dioctylamino group and a diphenylcarbamothioyl moiety suggests potential interactions with biological membranes and proteins.
The biological activity of compounds similar to cholanic acid derivatives often involves:
- Membrane Interaction : The amphiphilic nature of such compounds can facilitate their integration into lipid bilayers, affecting membrane fluidity and permeability.
- Receptor Modulation : They may act as ligands for steroid receptors, influencing various signaling pathways.
2. Anticancer Activity
Research has indicated that cholanic acid derivatives can exhibit anticancer properties:
- Cell Proliferation Inhibition : Studies have shown that certain modifications can lead to a reduction in the proliferation of cancer cells by inducing apoptosis.
- Targeting Specific Pathways : These compounds may inhibit pathways such as the PI3K/Akt or MAPK signaling pathways, which are crucial in cancer cell survival and proliferation.
3. Antimicrobial Properties
Some derivatives have demonstrated antimicrobial activity:
- Bactericidal Effects : Certain cholanic acid derivatives have been shown to disrupt bacterial cell membranes, leading to cell lysis.
- Fungal Inhibition : Similar compounds have also been noted for their efficacy against fungal species.
4. Neuroprotective Effects
Cholanic acid derivatives may possess neuroprotective properties:
- Oxidative Stress Reduction : They can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study explored the effects of a related cholanic acid derivative on breast cancer cell lines. Results indicated a significant decrease in cell viability and an increase in apoptotic markers after treatment with the compound at varying concentrations.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that a similar compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Q & A
Basic Research Questions
Q. How can researchers validate the purity and structural integrity of the compound after synthesis?
- Methodological Answer : Employ a combination of high-resolution mass spectrometry (HR-MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy to verify stereochemistry. For example, ¹³C-NMR can resolve the cholanic acid backbone (C-3, C-5, C-12) and ester linkages, while ¹H-NMR identifies thiophene proton environments (δ 6.8–7.2 ppm). High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity (>95%) .
Q. What strategies mitigate steric hindrance during the introduction of the dioctylamino group?
- Methodological Answer : Use bulky protecting groups (e.g., tert-butyldimethylsilyl) for hydroxyl and carboxylate moieties prior to amine coupling. Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining. Post-deprotection, confirm amine functionality via FT-IR (N-H stretch at ~3300 cm⁻¹) .
Q. Which analytical techniques are optimal for characterizing the bithiophene-carboxylate moiety?
- Methodological Answer : Ultraviolet-visible (UV-Vis) spectroscopy (λmax ~280 nm for conjugated thiophenes) and X-ray crystallography (if single crystals are obtainable) provide electronic and structural insights. For crystalline samples, compare experimental powder X-ray diffraction (PXRD) patterns with simulated data from density functional theory (DFT) models .
Advanced Research Questions
Q. How can contradictory cytotoxicity data across cell lines be systematically addressed?
- Methodological Answer : Standardize assay conditions (e.g., serum-free media, matched incubation times) and validate target engagement via competitive binding assays. Use isogenic cell lines to isolate genetic variables. Cross-validate findings with proteomic profiling to identify off-target interactions .
Q. What computational approaches predict the compound’s interaction with bile acid transporters?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of the human apical sodium-dependent bile acid transporter (ASBT). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
Q. How does the thioacetyl group influence metabolic stability in hepatic models?
- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. Compare degradation rates with/without NADPH cofactors to distinguish oxidative vs. hydrolytic pathways. Use deuterated analogs to trace metabolic hotspots .
Q. What experimental designs resolve optical activity discrepancies in stereoisomeric byproducts?
- Methodological Answer : Apply chiral stationary phase HPLC (e.g., Chiralpak IA) to separate enantiomers. Correlate elution order with circular dichroism (CD) spectra. For absolute configuration, use single-crystal X-ray diffraction with anomalous scattering .
Q. How can structure-activity relationships (SAR) guide functional group optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
